molecular formula C22H23N3O5 B11313774 Ethyl 3-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate

Ethyl 3-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate

Cat. No.: B11313774
M. Wt: 409.4 g/mol
InChI Key: BQKGEPXKTKAOPC-UHFFFAOYSA-N
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Description

ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with other functional groups. One common method involves the reaction of 3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL with 4-hydroxybenzoic acid, followed by esterification with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-THIADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-TRIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

ETHYL 3-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE is unique due to its specific oxadiazole ring, which imparts distinct biological activities and chemical reactivity compared to similar compounds

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

ethyl 3-[[2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate

InChI

InChI=1S/C22H23N3O5/c1-4-28-22(27)16-6-5-7-17(12-16)23-19(26)13-29-18-10-8-15(9-11-18)21-24-20(14(2)3)25-30-21/h5-12,14H,4,13H2,1-3H3,(H,23,26)

InChI Key

BQKGEPXKTKAOPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C

Origin of Product

United States

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